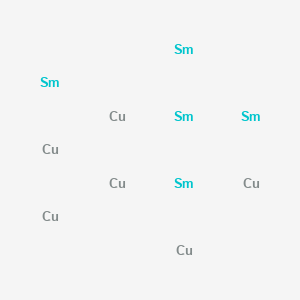
Copper;samarium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper and samarium are elements that can form various compounds, each with unique properties and applications. Copper is a transition metal known for its excellent electrical and thermal conductivity, while samarium is a rare-earth element with notable magnetic properties. When combined, these elements can form compounds that exhibit a range of interesting characteristics, making them valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of copper and samarium compounds can be achieved through several methods. One common approach is the solid-state reaction, where copper and samarium oxides are mixed in stoichiometric amounts and heated at high temperatures to form the desired compound. For example, samarium-doped copper ferrites can be synthesized by the solution combustion technique, which involves dissolving the metal salts in a suitable solvent and igniting the mixture to produce the compound .
Industrial Production Methods: In industrial settings, the preparation of copper and samarium compounds often involves high-temperature processes and specialized equipment. For instance, the ceramic method is widely used, where the reactants are ground into fine powders, mixed, and heated in a furnace to achieve the desired product. This method is particularly useful for producing mixed metal oxides and other complex compounds .
化学反应分析
Types of Reactions: Copper and samarium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, samarium can react with halogens to form samarium halides, while copper can form coordination complexes with various ligands .
Common Reagents and Conditions: Common reagents used in the reactions of copper and samarium compounds include halogens (such as chlorine and bromine), acids (such as hydrochloric acid), and organic ligands (such as ethylenediamine). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of copper and samarium compounds depend on the specific reactants and conditions used. For example, the reaction of samarium with chlorine can produce samarium trichloride, while the reaction of copper with ammonia can form coordination complexes such as tetramminecopper(II) sulfate .
科学研究应用
Copper and samarium compounds have a wide range of applications in scientific research. In chemistry, they are used as catalysts in various reactions, including organic synthesis and polymerization. In biology, samarium compounds are used in cancer treatment due to their ability to target and destroy cancer cells. In industry, copper and samarium compounds are used in the production of high-performance magnets, electronic devices, and optoelectronic materials .
作用机制
The mechanism of action of copper and samarium compounds varies depending on their specific application. For example, copper’s antimicrobial activity is primarily due to the generation of reactive oxygen species, which damage microbial cell membranes and DNA . Samarium compounds, on the other hand, can act as catalysts by providing active sites for chemical reactions, facilitating the formation of desired products .
相似化合物的比较
Copper and samarium compounds can be compared with other similar compounds, such as those formed with other rare-earth elements or transition metals. For example, samarium compounds can be compared with europium or gadolinium compounds, which also exhibit unique magnetic and catalytic properties. Copper compounds can be compared with those of silver or gold, which have similar chemical behaviors but different physical properties .
List of Similar Compounds:- Europium compounds
- Gadolinium compounds
- Silver compounds
- Gold compounds
Conclusion
Copper and samarium compounds are versatile materials with a wide range of applications in scientific research and industry. Their unique properties, such as high magnetic strength and catalytic activity, make them valuable in various fields, from chemistry and biology to electronics and medicine. Understanding their preparation methods, chemical reactions, and mechanisms of action can help further explore their potential and develop new applications.
属性
CAS 编号 |
154438-59-2 |
|---|---|
分子式 |
Cu6Sm5 |
分子量 |
1133.1 g/mol |
IUPAC 名称 |
copper;samarium |
InChI |
InChI=1S/6Cu.5Sm |
InChI 键 |
BQAFKQZDKPLIHH-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sm].[Sm].[Sm].[Sm].[Sm] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
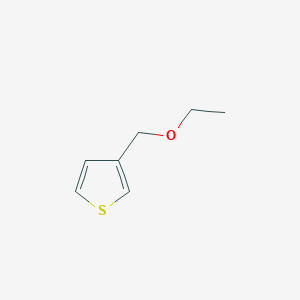
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
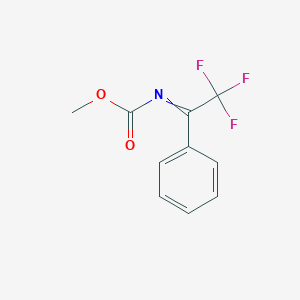
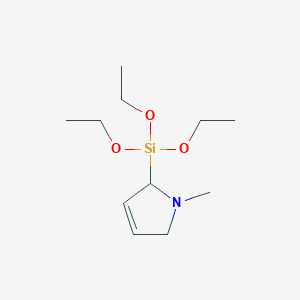
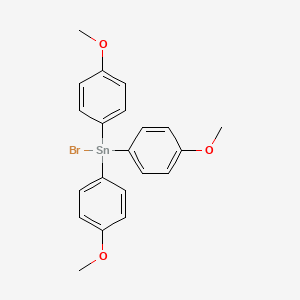
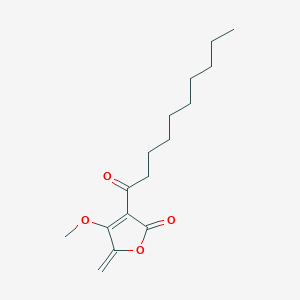
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
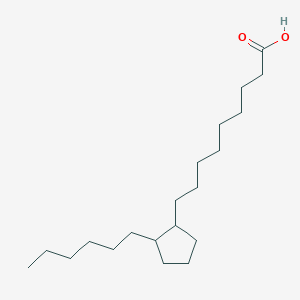
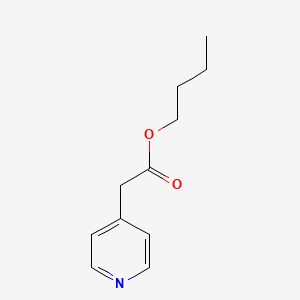
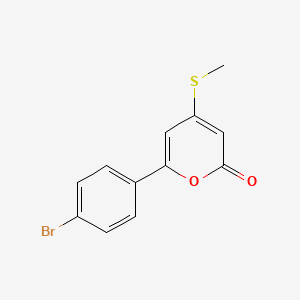
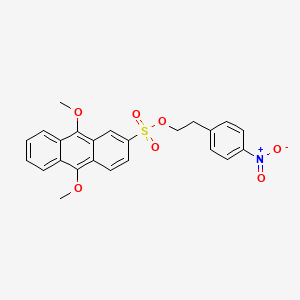
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
